molecular formula C6H9IN4 B8631985 1-Cyclopentyl-5-iodo-1H-tetrazole CAS No. 919097-67-9

1-Cyclopentyl-5-iodo-1H-tetrazole

Cat. No.: B8631985
CAS No.: 919097-67-9
M. Wt: 264.07 g/mol
InChI Key: CHHUYXHZJAAINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-5-iodo-1H-tetrazole is a useful research compound. Its molecular formula is C6H9IN4 and its molecular weight is 264.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

919097-67-9

Molecular Formula

C6H9IN4

Molecular Weight

264.07 g/mol

IUPAC Name

1-cyclopentyl-5-iodotetrazole

InChI

InChI=1S/C6H9IN4/c7-6-8-9-10-11(6)5-3-1-2-4-5/h5H,1-4H2

InChI Key

CHHUYXHZJAAINR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an atmosphere of inert gas, 10.42 mmol of butyllithium (1.6M in hexane) was added dropwise to a solution, cooled to −75° C., of 8.68 mmol (1.20 g) of 1-cyclopentyltetrazole in 27 ml of anhydrous tetrahydrofuran such that the temperature of the reaction mixture did not exceed −70° C. The mixture was stirred at this temperature for 30 minutes, and 8.68 mmol (2.2 g) of iodine in 4 ml of anhydrous tetrahydrofuran was then added dropwise. After 30 minutes of stirring at this temperature, the reaction mixture was warmed to 23° C., and water was added carefully. The solvent was extracted with ethyl acetate and the combined organic phase was washed with sodium thiosulphate solution and saturated sodium chloride solution and dried over sodium sulphate. The solid obtained after distillative removal of solvent under reduced pressure was stirred with diisopropyl ether and yielded 1.55 g (68%) of 1-cyclopentyl-5-iodotetrazole with a melting point of 119° C.
Quantity
10.42 mmol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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